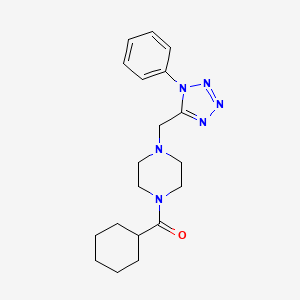

cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a cyclohexyl methanone group at the 1-position of the piperazine ring and a 1-phenyl-1H-tetrazole-5-ylmethyl substituent at the 4-position. Its synthesis likely involves palladium-catalyzed coupling reactions or nucleophilic substitutions, as inferred from related piperazine-tetrazole derivatives described in the literature .

Properties

IUPAC Name |

cyclohexyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c26-19(16-7-3-1-4-8-16)24-13-11-23(12-14-24)15-18-20-21-22-25(18)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNARHVIRNNKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cycloaddition of azides with nitriles under mild conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate electrophiles . The final step usually involves the coupling of the cyclohexyl group to the piperazine-tetrazole intermediate, often through a carbonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The 1-phenyl-1H-tetrazole-5-yl group is susceptible to electrophilic substitution and alkylation due to its electron-rich aromatic system.

Key Findings :

-

Tetrazole derivatives are stable under mild acidic conditions but prone to ring-opening under strong bases or prolonged heating .

-

The phenyl substituent at N1 enhances steric hindrance, limiting electrophilic attack at the C5 position .

Piperazine Modifications

The piperazine ring undergoes nucleophilic substitution and acylation, influenced by the electron-donating methylene group from the tetrazole side chain.

Key Findings :

-

The tetrazole’s methylene linker (–CH₂–) reduces steric hindrance, enabling efficient acylation at the piperazine nitrogen .

-

Piperazine derivatives show poor stability in mouse liver microsomes, suggesting susceptibility to metabolic oxidation .

Methanone and Cyclohexyl Group Reactivity

The cyclohexyl-methanone moiety participates in ketone-specific reactions and cyclohexyl ring modifications.

Key Findings :

-

The methanone group’s electron-withdrawing effect stabilizes adjacent carbocations during nucleophilic attacks.

-

Cyclohexyl substituents resist ring-opening under standard conditions but undergo oxidation with strong agents .

Stability and Degradation Pathways

Scientific Research Applications

Cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity . The piperazine ring can interact with neurotransmitter receptors, modulating their function . These interactions can lead to various biochemical effects, including changes in enzyme activity and neurotransmitter signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

a) Sulfonyl vs. Methanone Substituents

- Compound 7a–x (): These derivatives feature a sulfonylphenyl group at the piperazine 4-position and a tetrazole-thioether side chain. This difference may influence pharmacokinetic properties, such as solubility and membrane permeability.

- For example, [4-(3-benzyl-1,2,4-thiadiazol-5-yl)-2-methyl-piperazin-1-yl]-cyclohexyl-methanone () shares the cyclohexyl methanone motif but replaces the tetrazole with a thiadiazole ring, altering electronic properties and binding affinities .

b) Heterocyclic Modifications

- Tetrazole vs. Thiadiazole : The 1-phenyl-1H-tetrazole-5-yl group in the target compound provides a planar, electron-deficient aromatic system, favoring interactions with cationic or π-π stacking regions in biological targets. In contrast, thiadiazole-containing analogs (e.g., ) introduce sulfur atoms, which may enhance metabolic stability or modulate redox activity .

- Aminophenyl Derivatives (): Compounds like (4-(4-aminophenyl)piperazin-1-yl)(cyclohexyl)methanone feature an aniline group instead of tetrazole.

Structural and Pharmacokinetic Comparison Table

Biological Activity

Cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and a molecular weight of 342.45 g/mol. The structure consists of a cyclohexyl group attached to a piperazine ring, which is further substituted with a tetrazole moiety. The synthesis typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved through the reaction of appropriate nitriles with sodium azide.

- Piperazine Substitution : The cyclohexyl group is introduced via nucleophilic substitution.

- Final Amidation : The product is finalized through reactions with acyl chlorides.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds have strong antifungal effects against strains such as Candida albicans and Candida glabrata . The presence of the tetrazole ring is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Reference |

|---|---|---|

| 4-Phenyl-tetrazole | C. albicans, E. coli | |

| Cyclohexyl-tetrazole | C. glabrata, P. aeruginosa | |

| 1-Cyclohexyl-4-(1H-tetrazol-5-yl)methyl-piperazine | Broad-spectrum activity |

The mechanisms through which cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular processes.

- Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways critical for cell survival and proliferation.

- Antifungal Mechanisms : Similar compounds have been shown to disrupt cell membrane integrity and inhibit ergosterol synthesis, vital for fungal cell viability .

Case Studies

A notable study highlighted the efficacy of related tetrazole derivatives in treating infections caused by fluconazole-resistant strains of fungi. In vitro assays revealed that these compounds not only inhibited growth but also demonstrated synergistic effects when combined with traditional antifungals .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicity profiles of these compounds. Research indicates that certain tetrazole derivatives exhibit low toxicity in mammalian cell lines, making them promising candidates for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.